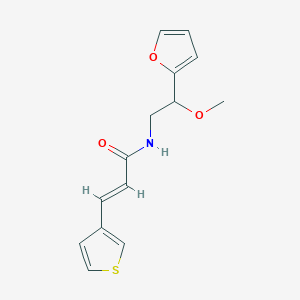
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound with potential therapeutic applications due to its unique chemical structure, which includes furan and thiophene moieties. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H17NO3S with a molecular weight of approximately 291.37 g/mol. The presence of furan and thiophene rings contributes to its electronic properties, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 291.37 g/mol |
| CAS Number | 1421588-34-2 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology. The following sections detail specific activities observed in various studies.
1. Modulation of Nicotinic Acetylcholine Receptors
Studies have shown that derivatives of furan-containing acrylamides can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in modulating neurotransmission related to anxiety and depression.
Case Study:
A study involving a closely related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated anxiolytic-like activity in mice. The results indicated that this compound could induce significant anxiolytic effects at doses as low as 0.5 mg/kg when tested in the elevated plus maze and novelty suppressed feeding tests . The anxiolytic effects were linked to the activation of α7 nAChRs, highlighting the potential therapeutic applications of furan-based acrylamides in treating anxiety disorders.
2. Anti-inflammatory Properties
Research into similar compounds suggests potential anti-inflammatory properties due to their ability to modulate inflammatory pathways. For instance, N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide has been noted for its anti-inflammatory effects, indicating that this compound may also possess similar activities.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Receptor Modulation: By acting as a positive allosteric modulator at nAChRs, it enhances receptor sensitivity to acetylcholine, potentially leading to improved neurotransmission.
- Anti-inflammatory Pathways: Similar compounds have been shown to inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators, suggesting that this compound may influence immune responses.
Eigenschaften
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13(12-3-2-7-18-12)9-15-14(16)5-4-11-6-8-19-10-11/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPPWQKETDNIOF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CSC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














